molecular formula C2HBrClN3 B1525605 3-bromo-5-chloro-1H-1,2,4-triazole CAS No. 15777-55-6

3-bromo-5-chloro-1H-1,2,4-triazole

Cat. No. B1525605
CAS RN: 15777-55-6
M. Wt: 182.41 g/mol
InChI Key: LYBWHBAOGXXXKE-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-1H-1,2,4-triazole is a compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-chloro-1H-1,2,4-triazole consists of a five-membered ring containing two nitrogen atoms and three carbon atoms . The bromine and chlorine atoms are attached to the carbon atoms in the ring .

Scientific Research Applications

1. Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Summary of Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Methods of Application : The synthesis of these privileged scaffolds often involves the use of 3-amino-1,2,4-triazole . The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Results or Outcomes : The 1,2,4-triazole-containing scaffolds have shown significant effects on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems which are vital for living creatures .

2. Anticancer Agents

  • Summary of Application : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
  • Methods of Application : The synthesis of these derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Results or Outcomes : Some of the synthesized compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

3-bromo-5-chloro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrClN3/c3-1-5-2(4)7-6-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWHBAOGXXXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718227
Record name 3-Bromo-5-chloro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-chloro-1H-1,2,4-triazole

CAS RN

15777-55-6
Record name 3-Bromo-5-chloro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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